

Spectroscopic Profile of 2-Chloro-5-(chloromethyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-(chloromethyl)pyridine

Cat. No.: B046043

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, **2-Chloro-5-(chloromethyl)pyridine**. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Chloro-5-(chloromethyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Assignment
8.42	s	H-6
7.75	d	H-4
7.35	d	H-3
4.58	s	-CH ₂ Cl

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
150.8	C-2
149.5	C-6
138.8	C-4
134.0	C-5
124.2	C-3
44.5	-CH ₂ Cl

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Interpretation
~3050	Aromatic C-H Stretch
~2960	Aliphatic C-H Stretch
~1580, 1470, 1380	Pyridine Ring C=C and C=N Stretching
~1110	C-Cl Stretch (Aromatic)
~740	C-Cl Stretch (Aliphatic)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
161	30	$[M]^+$ (Molecular Ion, $^{35}\text{Cl}_2$)
163	20	$[M+2]^+$ ($^{35}\text{Cl}^{37}\text{Cl}$)
165	3	$[M+4]^+$ ($^{37}\text{Cl}_2$)
126	100	$[M - \text{Cl}]^+$
128	33	$[M - \text{Cl}]^+$ (with ^{37}Cl)
91	40	$[M - \text{Cl} - \text{Cl}]^+$ or $[\text{C}_5\text{H}_4\text{NCH}_2]^+$

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

A sample of **2-Chloro-5-(chloromethyl)pyridine** (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL). The solution was transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

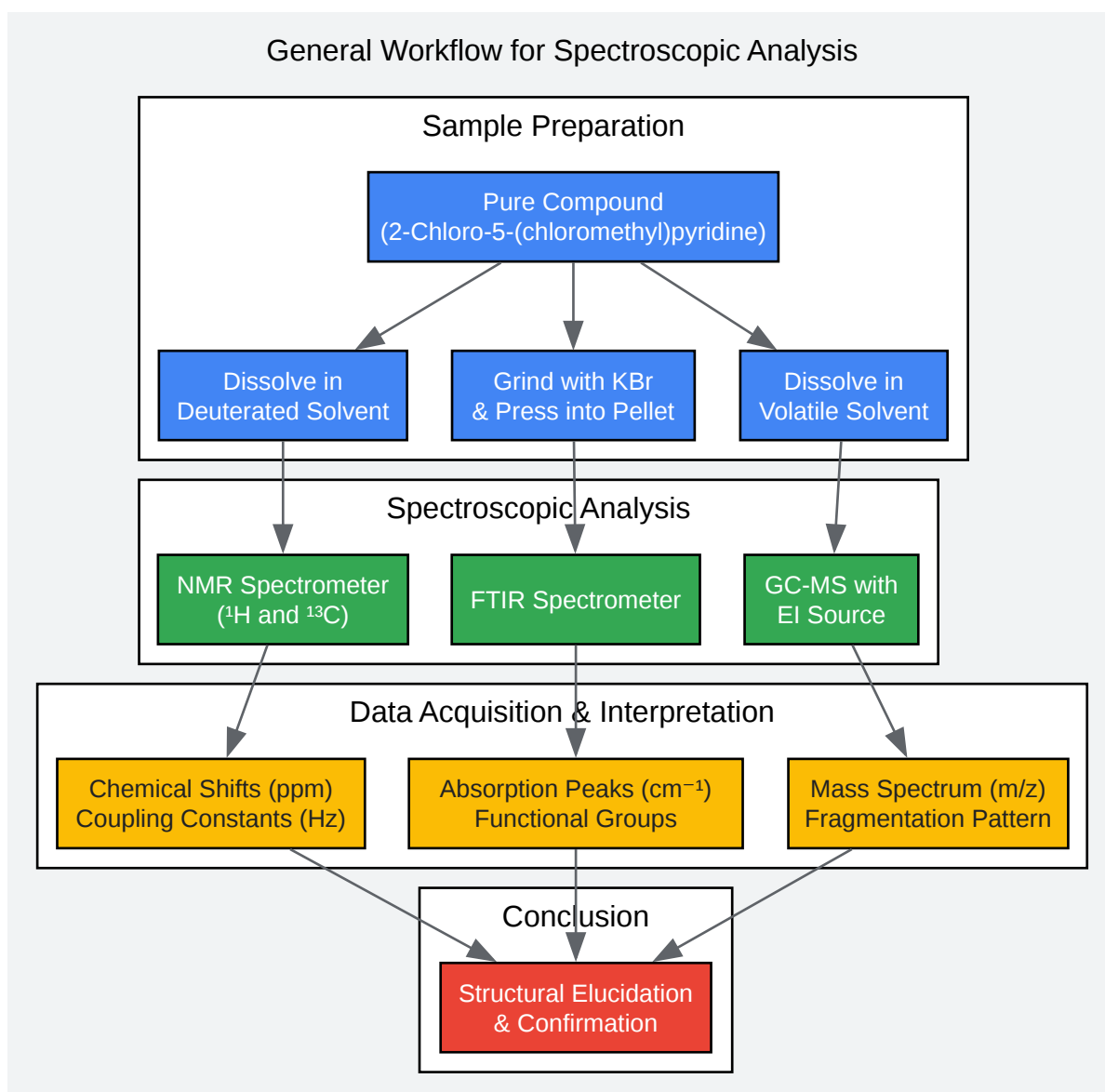
The IR spectrum was obtained using the KBr (potassium bromide) pellet method. A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry KBr powder in an agate mortar. The resulting mixture was then compressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument equipped with an Electron Ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The components were separated on a capillary column and subsequently introduced into the mass spectrometer. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Chloro-5-(chloromethyl)pyridine**.



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Caption: General Workflow for Spectroscopic Analysis.

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